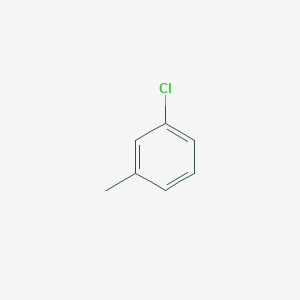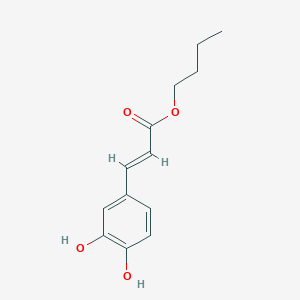
Butyl 3-(3,4-dihydroxyphenyl)acrylate
Overview
Description
Butyl 3-(3,4-dihydroxyphenyl)acrylate is a chemical compound with the molecular formula C13H16O4 . It has a molecular weight of 236.26374 .
Molecular Structure Analysis
The molecular structure of Butyl 3-(3,4-dihydroxyphenyl)acrylate consists of a butyl group, an acrylate group, and a 3,4-dihydroxyphenyl group .Scientific Research Applications
Stretchable Electronics
- Application : Butyl acrylate derivatives like poly(3-hexylthiophene)-block-poly(butyl acrylate) (P3HT-b-PBA) show potential in stretchable electronics due to their semiconducting properties and low glass transition temperature. These derivatives form thin films that self-assemble into nanostructures, maintaining orientation even at low compositions, which is crucial for field-effect transistor applications (Wang et al., 2017).
Polymerization Techniques
- Application : Visible light-induced living radical polymerization of butyl acrylate has been achieved without the need for a photocatalyst. This approach allows for the creation of poly(butyl acrylate) with controlled molecular weight, demonstrating high conversion rates and oxygen tolerance, which could be significant in various polymer applications (Li et al., 2017).
Adhesive Polymers
- Application : Certain derivatives of butyl acrylate, such as 2,4,6-Trimethylphenyl 2-[4-(dihydroxyphosphoryl)-2-oxa-butyl]acrylate, have been explored for their potential in creating adhesive polymers. These polymers display unusual polymerization rate-monomer concentration dependence and can be copolymerized with other monomers, indicating their utility in adhesive and coating applications (Pavlinec et al., 2005).
Atmospheric Chemistry
- Application : In the context of atmospheric chemistry, the reactivity of unsaturated esters like butyl acrylate with chlorine atoms has been studied. Understanding these reactions is crucial for assessing the atmospheric lifetimes of these compounds and their impact on health and the environment (Martín Porrero et al., 2010).
Photoactive Surfaces
- Application : Derivatives of butyl acrylate have been used in the creation of photoactive glass surfaces. These surfaces enable coatings via the "grafting-from" method, creating durable hydrophobic surfaces. This has implications in various fields, including material sciences and nanotechnology (Sangermano et al., 2016).
Future Directions
properties
IUPAC Name |
butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCBZIFZYILRL-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433816 | |
| Record name | Butyl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22020-28-6 | |
| Record name | Butyl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



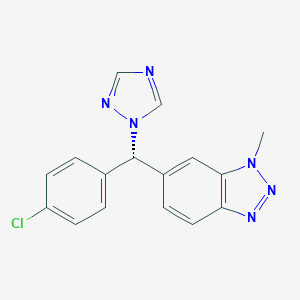

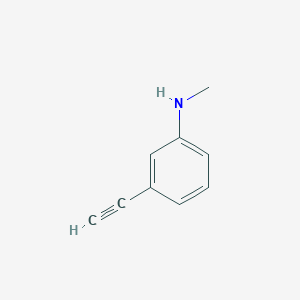


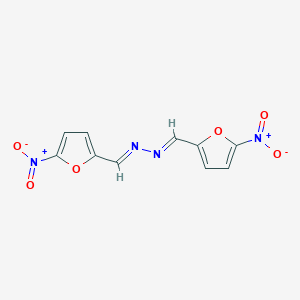
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

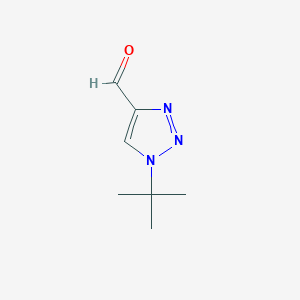
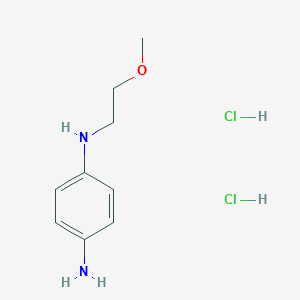
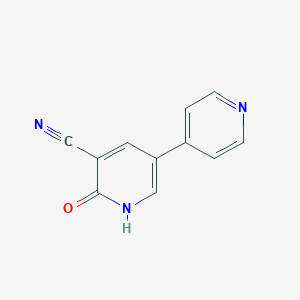
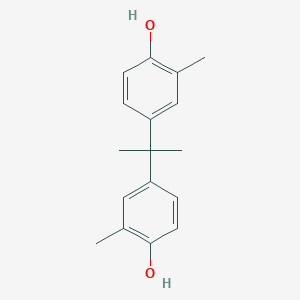
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
